molecular formula C17H19N3OS B12043571 2-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone CAS No. 301350-39-0

2-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone

Cat. No.: B12043571
CAS No.: 301350-39-0
M. Wt: 313.4 g/mol
InChI Key: CSTKLVGKDRBYRJ-XDHOZWIPSA-N
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Description

2-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C17H19N3OS and a molecular weight of 313.424 g/mol . This compound is known for its unique structure, which includes a benzyloxy group attached to a benzaldehyde moiety, and an N-ethylthiosemicarbazone group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 2-(Benzyloxy)benzaldehyde with N-ethylthiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified by recrystallization or chromatography.

Chemical Reactions Analysis

2-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone undergoes various chemical reactions, including:

Scientific Research Applications

2-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone involves its interaction with specific molecular targets. The thiosemicarbazone group is known to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

2-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:

Properties

CAS No.

301350-39-0

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

1-ethyl-3-[(E)-(2-phenylmethoxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C17H19N3OS/c1-2-18-17(22)20-19-12-15-10-6-7-11-16(15)21-13-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H2,18,20,22)/b19-12+

InChI Key

CSTKLVGKDRBYRJ-XDHOZWIPSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=CC=C1OCC2=CC=CC=C2

Canonical SMILES

CCNC(=S)NN=CC1=CC=CC=C1OCC2=CC=CC=C2

Origin of Product

United States

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